

BMS-433796 in Alzheimer's Disease Models: A Technical Guide

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Compound of Interest

Compound Name: **BMS 433796**

Cat. No.: **B1684585**

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Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (A β) plaques in the brain. A key therapeutic strategy has been the modulation of γ -secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce A β peptides. BMS-433796 is a potent, orally active γ -secretase modulator that has been investigated in preclinical models of Alzheimer's disease. This technical guide provides a comprehensive overview of the available data on BMS-433796, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, with a focus on the experimental methodologies employed in its evaluation.

Core Mechanism of Action

BMS-433796 functions as a γ -secretase modulator. Unlike γ -secretase inhibitors which block the enzyme's activity altogether, modulators allosterically alter the enzyme's function. This modulation shifts the cleavage of APP, leading to a decrease in the production of the highly amyloidogenic A β 42 peptide and a concurrent increase in the production of shorter, less aggregation-prone A β peptides, such as A β 38. A critical aspect of γ -secretase modulators is their potential to spare the processing of other γ -secretase substrates, most notably Notch, thereby avoiding the toxicities associated with Notch inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data for BMS-433796 from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of BMS-433796

Parameter	Cell Line	Assay	IC50 Value	Reference
A β 40 Inhibition	HEK293 APPsw	ELISA	0.8 nM	[1]
A β 42 Inhibition	HEK293 APPsw	ELISA	0.4 nM	[1]
[³ H]IN973 Binding	---	Radioligand Binding Assay	1.2 nM	[1]

Table 2: In Vivo Efficacy of BMS-433796 in Tg2576 Mice

Parameter	Dosing Route	ED50 Value	Reference
Brain A β 40 Reduction	Oral	2.4 mg/kg	[1]

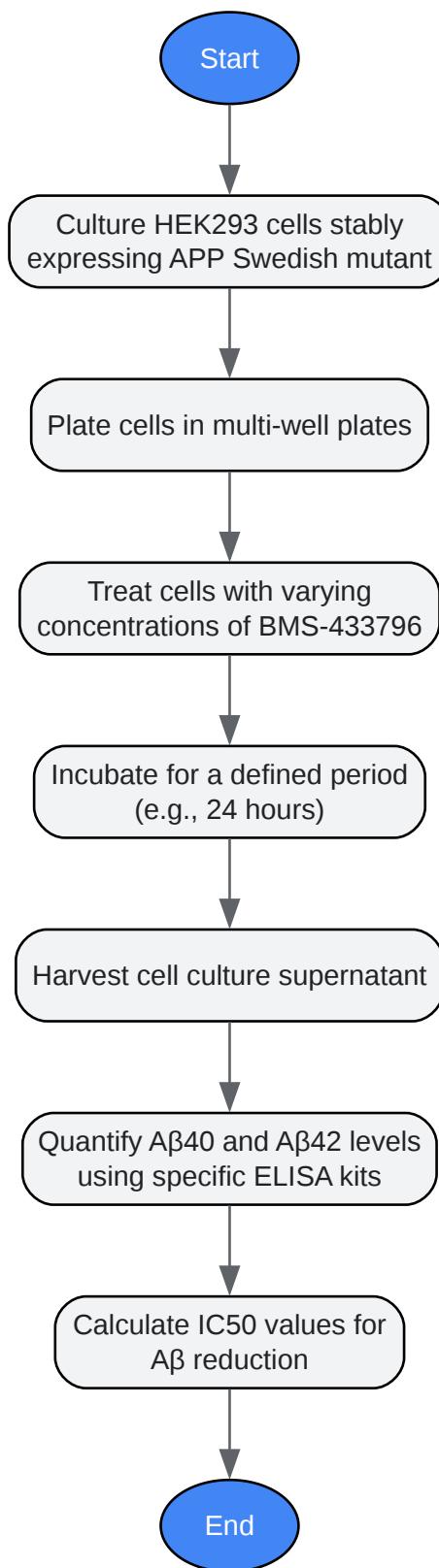
Table 3: Pharmacokinetic Profile of BMS-433796 in Male Sprague-Dawley Rats

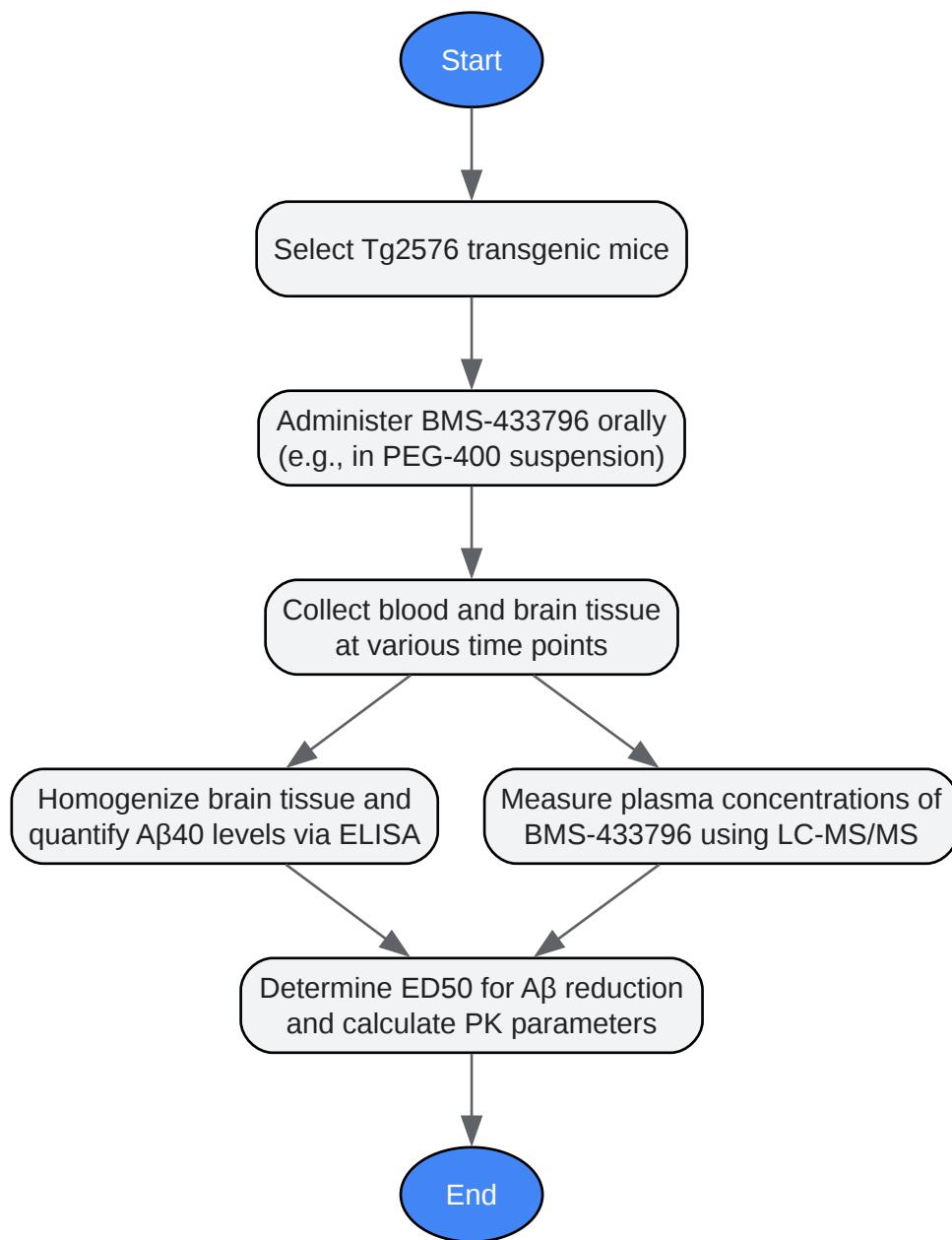
Parameter	Dosing Route	Value	Reference
Total Body Clearance	Intravenous (2.3 μ mol/kg)	5.2 \pm 0.82 mL/min/kg	[1]
Terminal Elimination Half-Life	Intravenous (2.3 μ mol/kg)	4.6 \pm 0.48 h	[1]
Oral Bioavailability	Oral (35 μ mol/kg in PEG-400)	31%	[1]

Signaling Pathways and Experimental Workflows

γ -Secretase Modulation of APP Processing

The following diagram illustrates the effect of BMS-433796 on the processing of Amyloid Precursor Protein (APP) by γ -secretase.





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References

- 1. [documents.thermofisher.com \[documents.thermofisher.com\]](https://documents.thermofisher.com/documents.thermofisher.com)
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